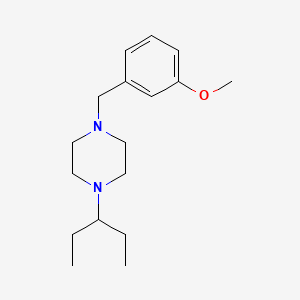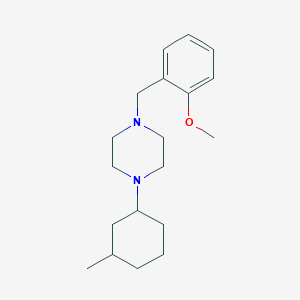![molecular formula C26H27N3O B10887116 (2E)-2-cyano-3-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B10887116.png)
(2E)-2-cyano-3-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}-N-(4-methylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a pyrrole ring, and multiple aromatic rings, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano group and the aromatic substituents. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups or modify existing ones, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE has potential therapeutic applications. Its interactions with biological targets can be exploited to develop new drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
作用机制
The mechanism of action of (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s structure allows it to bind to these targets with high affinity, resulting in potent and selective activity.
相似化合物的比较
Similar Compounds
Similar compounds include other cyano-substituted pyrrole derivatives and aromatic amides. Examples include:
- (E)-2-CYANO-3-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE
Uniqueness
What sets (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C26H27N3O |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H27N3O/c1-17(2)21-8-12-25(13-9-21)29-19(4)14-22(20(29)5)15-23(16-27)26(30)28-24-10-6-18(3)7-11-24/h6-15,17H,1-5H3,(H,28,30)/b23-15+ |
InChI 键 |
FFJVXYKXLCLPRS-HZHRSRAPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)C(C)C)C)/C#N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C(C)C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)
![N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B10887044.png)
![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)
![3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide](/img/structure/B10887060.png)

![Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887066.png)
![1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10887067.png)

![Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887075.png)
methanone](/img/structure/B10887085.png)
![6-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887092.png)
![1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10887093.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10887095.png)
![1,3-dimethyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887108.png)
